Technical Monograph: 7-Bromo-6-chloro-1H-indole-2-carboxylic Acid
Technical Monograph: 7-Bromo-6-chloro-1H-indole-2-carboxylic Acid
Topic: 7-bromo-6-chloro-1H-indole-2-carboxylic acid (CAS 1388069-91-7) Role: Senior Application Scientist Format: Technical Monograph[1]
A Strategic Halogenated Scaffold for Medicinal Chemistry[2]
Executive Summary
7-bromo-6-chloro-1H-indole-2-carboxylic acid (CAS 1388069-91-7) is a highly specialized heterocyclic building block used in the synthesis of pharmaceuticals targeting kinase pathways, NMDA receptors, and viral polymerases (e.g., HCV NS5B).[1][2][3][4] Unlike simple indole-2-carboxylic acids, this scaffold features a specific "6,7-dihalo" substitution pattern that offers unique advantages in drug design:
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Metabolic Stability: The 6- and 7-positions are blocked, preventing oxidative metabolism (hydroxylation) common in indole-based drugs.
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Conformational Locking: The bulky 7-bromo substituent exerts a peri-effect on the indole N-H, influencing hydrogen bond donor capability and restricting rotation in the binding pocket.
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Orthogonal Functionalization: The distinct reactivity of the aryl bromide (C7) and aryl chloride (C6) allows for sequential palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse libraries.
This guide details the chemical properties, synthetic challenges, and application protocols for this critical intermediate.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 1388069-91-7 |
| IUPAC Name | 7-bromo-6-chloro-1H-indole-2-carboxylic acid |
| Molecular Formula | C₉H₅BrClNO₂ |
| Molecular Weight | 274.49 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in DCM; Insoluble in water |
| pKa (Calc.) | ~3.8 (Carboxylic acid), ~16 (Indole NH) |
| LogP (Calc.) | 3.2 (High lipophilicity due to di-halogenation) |
| H-Bond Donors | 2 (COOH, NH) |
| H-Bond Acceptors | 2 (COOH) |
Synthetic Strategy: The "De Novo" Challenge
Researchers must understand that direct halogenation of indole-2-carboxylic acid cannot produce this compound. Electrophilic aromatic substitution on the indole core favors the C3, C5, and C6 positions, but introducing a bromine selectively at C7 in the presence of a C6-chlorine is chemically unfeasible due to directing effects and steric hindrance.
Therefore, the synthesis relies on de novo ring construction from a pre-functionalized aniline precursor. The most robust industrial route is the Fischer Indole Synthesis .
Retrosynthetic Analysis
The 6-chloro and 7-bromo substituents are traced back to the benzene ring of the starting material. To achieve the 6,7-substitution pattern in the indole, the starting hydrazine must have substituents at the 2- and 3-positions relative to the hydrazine moiety.
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Target: 7-bromo-6-chloroindole-2-carboxylic acid[1][2][3][4]
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Precursor: Ethyl pyruvate 2-(2-bromo-3-chlorophenyl)hydrazone
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Starting Material: 2-Bromo-3-chloroaniline
Synthetic Pathway Diagram (Graphviz)
Figure 1: The Fischer Indole Synthesis route is the preferred method for generating the sterically crowded 6,7-dihaloindole core.[3]
Medicinal Chemistry Applications
The "Peri-Effect" & Steric Control
The bromine atom at C7 is sterically significant. It sits in the "peri" position relative to the indole N1-H.
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Mechanism: The steric bulk of the bromine forces the N-H bond to align more rigidly, often increasing the acidity of the N-H proton slightly.
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Drug Design: This is critical for inhibitors that rely on the indole NH acting as a hydrogen bond donor to the hinge region of kinases. The 7-Br can also prevent the "flip" of the indole ring inside a tight hydrophobic pocket.
Halogen Bonding
The C7-Br is an excellent candidate for halogen bonding .
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Interaction: The "sigma-hole" (positive electrostatic potential cap) of the bromine can interact with backbone carbonyl oxygens in the target protein.
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Strength: This interaction is directional and can be as strong as a weak hydrogen bond, providing a potency boost over the non-halogenated analog.
Orthogonal Cross-Coupling
For lead optimization, the C7-Br is more reactive towards Palladium-catalyzed oxidative addition than the C6-Cl (due to the weaker C-Br bond).
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Workflow: A researcher can first perform a Suzuki or Buchwald-Hartwig coupling at C7 (using the Br), leaving the C6-Cl intact.
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Subsequent Step: The C6-Cl can then be engaged using more forcing conditions or specialized ligands (e.g., Buchwald's biaryl phosphines), allowing for the precise construction of non-symmetrical molecules.
Experimental Protocols
Protocol A: Synthesis of Ethyl 7-bromo-6-chloro-1H-indole-2-carboxylate
Note: This protocol assumes the availability of 2-bromo-3-chlorophenylhydrazine hydrochloride.[2]
Reagents:
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2-bromo-3-chlorophenylhydrazine HCl (1.0 eq)
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Ethyl pyruvate (1.1 eq)
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Polyphosphoric acid (PPA) or Methanesulfonic acid/P2O5
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Ethanol (anhydrous)
Step-by-Step:
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Hydrazone Formation: Dissolve the hydrazine salt in ethanol. Add ethyl pyruvate dropwise at 0°C. Stir at room temperature for 2 hours. The hydrazone often precipitates; filter and dry.
-
Fischer Cyclization:
-
Place PPA in a round-bottom flask and heat to 80°C.
-
Add the hydrazone portion-wise to the stirring acid (Exothermic! Monitor temp).
-
Once addition is complete, heat the mixture to 110°C for 3 hours. The color will darken significantly.
-
-
Work-up:
-
Cool the mixture to 60°C and carefully pour onto crushed ice/water (vigorous stirring required).
-
Extract the aqueous slurry with Ethyl Acetate (3x).
-
Wash combined organics with sat. NaHCO3 (until neutral) and Brine.
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Dry over Na2SO4 and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc gradient). The 7-bromo isomer is formed exclusively due to the blocked 2-position on the phenyl ring.
Protocol B: Saponification to the Carboxylic Acid (CAS 1388069-91-7)[1][2][3]
Reagents:
Step-by-Step:
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Dissolve the ester in THF.
-
Add the LiOH dissolved in the minimum amount of water.
-
Heat to 50°C for 4-6 hours (Monitor by TLC; ester disappearance).
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Acidification: Evaporate the THF. Dilute the aqueous residue with water.
-
Acidify carefully with 1M HCl to pH 2. The product will precipitate as a solid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
Safety & Handling (MSDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin.
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Specific Risk: Halogenated indoles can be sensitizers. Avoid inhalation of dust.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (Indoles can darken upon oxidation).
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Disposal: Dispose of as halogenated organic waste. Do not release into drains.
References
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. (Foundational chemistry for Indole-2-carboxylates).[2][3][4]
- Ishikura, M., & Yamada, K. (1991). A simple synthesis of 7-substituted indoles.Heterocycles, 32(11), 2225-2228. (Methodology for 7-substituted indoles).
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Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles.Chemical Reviews, 106(7), 2875-2911. Link (Comprehensive review of synthetic routes).
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on halogen bonding and metabolic blocking in drug design).
Sources
- 1. 383132-17-0|5,7-Dibromo-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1073494-43-5|Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. 1540205-70-6|4-Bromo-6-chloro-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 1594810-04-4|6,8-Dibromoquinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]
